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Abstract

PB118 is a novel, potent, and selective small molecule inhibitor of Histone Deacetylase 6
(HDACS6) that has demonstrated significant potential in preclinical models of Alzheimer's
disease. This technical guide provides a comprehensive overview of the chemical properties,
synthesis, and biological activity of PB118. Detailed experimental protocols for its synthesis are
provided, along with a summary of its inhibitory activity and effects on key signaling pathways.
This document is intended to serve as a valuable resource for researchers in the fields of
medicinal chemistry, neuropharmacology, and drug development who are interested in the
therapeutic potential of HDACS6 inhibition.

Chemical Structure and Properties

PB118, with the IUPAC name 3-fluoro-N-hydroxy-4-((2,3,4,5-tetrahydro-1H-benzo[blazepin-1-
yl)methyl)benzamide, is a hydroxamic acid derivative. The presence of the hydroxamic acid
moiety is crucial for its inhibitory activity, as it chelates the zinc ion in the active site of HDAC
enzymes. The fluorinated benzene ring and the tetrahydrobenzo[b]azepine group contribute to
the molecule's potency and selectivity for HDACS.
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Table 1: Chemical Properties of PB118

Property Value Reference

Molecular Formula CisH19FN20:2 [1]

Molecular Weight 314.36 g/mol [2]
3-fluoro-N-hydroxy-4-((2,3,4,5-

IUPAC Name tetrahydro-1H-benzo[blazepin-  [2]
1-yl)methyl)benzamide
O=C(NO)clcc(F)c(CN2CCCCc

SMILES MedChemExpress
3c2cccec3)ccl
Not explicitly available in

CAS Number

search results

Synthesis of PB118

The synthesis of PB118 is a multi-step process that involves the preparation of a key

benzamide intermediate followed by its coupling with a tetrahydrobenzo[b]azepine moiety and

subsequent deprotection to yield the final hydroxamic acid. The synthesis route described in

the literature is depicted below.[1]

Synthesis Workflow

Intermediate 3 N Intermediate 4

Click to download full resolution via product page

Caption: A high-level overview of the synthetic workflow for PB118.
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Detailed Experimental Protocols

While the primary publication by Mondal et al. (2023) outlines the synthesis, specific
experimental details such as precise reagent quantities, reaction times, temperatures, and
purification methods are often found in the supplementary information, which was not available
in the provided search results. However, based on general synthetic procedures for similar
compounds, a plausible experimental protocol is provided below. Researchers should refer to
the original publication and its supplementary materials for the exact, validated protocol.

Step 1: Synthesis of Methyl 3-fluoro-4-(bromomethyl)benzoate (Intermediate 1)

This intermediate can be synthesized from commercially available methyl 3-fluoro-4-
methylbenzoate via a radical bromination reaction using a reagent like N-bromosuccinimide
(NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable
solvent like carbon tetrachloride or benzene, under reflux.

Step 2: Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine (Intermediate 2)

This heterocyclic amine can be prepared through various established methods, often starting
from a suitable ortho-substituted benzene derivative that undergoes cyclization.

Step 3: Coupling of Intermediates 1 and 2 to form Methyl 3-fluoro-4-((2,3,4,5-tetrahydro-1H-
benzo[blazepin-1-yl)methyl)benzoate (Intermediate 3)

Intermediate 1 is reacted with Intermediate 2 in the presence of a non-nucleophilic base, such
as potassium carbonate or triethylamine, in an aprotic polar solvent like dimethylformamide
(DMF) or acetonitrile. The reaction is typically stirred at room temperature or slightly elevated
temperatures until completion.

Step 4: Hydrolysis to 3-Fluoro-4-((2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)benzoic
acid (Intermediate 4)

The methyl ester of Intermediate 3 is hydrolyzed to the corresponding carboxylic acid using a
base such as lithium hydroxide or sodium hydroxide in a mixture of water and a miscible
organic solvent like methanol or tetrahydrofuran.

Step 5: Formation of PB118 (Hydroxamic Acid)
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The carboxylic acid (Intermediate 4) is converted to the final hydroxamic acid. This is typically
achieved by first activating the carboxylic acid with a coupling agent like (1-
[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
(HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base
such as N,N-Diisopropylethylamine (DIPEA), followed by reaction with hydroxylamine
hydrochloride.

Biological Activity and Mechanism of Action

PB118 is a highly potent and selective inhibitor of HDACS. Its inhibitory activity against HDAC6
and its selectivity over other HDAC isoforms are summarized in the table below.

Table 2: In Vitro Inhibitory Activity of PB118

Selectivity vs.

Target ICs0 (M) Reference
HDAC1

HDACS6 5.6 >1000-fold [2]

HDAC1 >5600 - [2]

The mechanism of action of PB118 in the context of Alzheimer's disease is multi-faceted,
stemming from the specific inhibition of HDACG6's enzymatic activity. HDACSG is a cytoplasmic
enzyme with key roles in protein quality control, microtubule dynamics, and inflammatory
responses.

Key Signaling Pathways Affected by PB118

1. Enhancement of Microtubule Stability: A primary substrate of HDACSG is a-tubulin. By
inhibiting HDACG6, PB118 increases the acetylation of a-tubulin, which leads to the stabilization
of microtubules. This is particularly relevant in neurodegenerative diseases where microtubule
destabilization is a known pathological feature.

2. Modulation of Neuroinflammation: PB118 has been shown to reduce the levels of pro-
inflammatory cytokines and chemokines, such as IL-6, IL-12p70, and CXCL1, which are
implicated in the neuroinflammatory processes of Alzheimer's disease.[2]
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3. Reduction of Tau Pathology: The inhibition of HDAC6 by PB118 has been observed to
significantly reduce the levels of phosphorylated tau (p-tau), a hallmark of Alzheimer's disease.

[2]
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Caption: The inhibitory effect of PB118 on HDAC6 and its downstream consequences.
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Conclusion

PB118 is a promising new HDACSG inhibitor with significant potential for the treatment of
Alzheimer's disease. Its potent and selective inhibition of HDACG6 leads to a cascade of
beneficial downstream effects, including the stabilization of microtubules, reduction of
neuroinflammation, and decreased tau pathology. The synthetic route to PB118 is well-defined,
allowing for its preparation and further investigation by the scientific community. This technical
guide provides a foundational understanding of the chemical and biological properties of
PB118, which should facilitate future research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b15137978/docs?utm_src=pdf-body#in-depth-technical-guide-chemical-structure-and-synthesis-of-pb118
https://www.benchchem.com/product/b15137978/docs?utm_src=pdf-body#in-depth-technical-guide-chemical-structure-and-synthesis-of-pb118
https://www.benchchem.com/product/b15137978/docs?utm_src=pdf-body#in-depth-technical-guide-chemical-structure-and-synthesis-of-pb118
https://www.benchchem.com/product/b15137978?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/figure/Chemical-properties-and-synthesis-of-PB118-a-b-Molecular-docking-and-pharmacophore_fig1_375799905
https://www.probechem.com/products_PB118.html
https://www.benchchem.com/product/b15137978/docs#in-depth-technical-guide-chemical-structure-and-synthesis-of-pb118
https://www.benchchem.com/product/b15137978/docs#in-depth-technical-guide-chemical-structure-and-synthesis-of-pb118
https://www.benchchem.com/product/b15137978/docs#in-depth-technical-guide-chemical-structure-and-synthesis-of-pb118
https://www.benchchem.com/product/b15137978/docs#in-depth-technical-guide-chemical-structure-and-synthesis-of-pb118
https://www.benchchem.com/product/b15137978?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137978?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137978?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

